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For Researchers, Scientists, and Drug Development Professionals

Introduction
Aziridines are valuable three-membered nitrogen-containing heterocycles that serve as

versatile building blocks in organic synthesis and are key structural motifs in many biologically

active compounds. The Corey-Chaykovsky reaction, utilizing sulfur ylides generated from

trimethylsulfoxonium salts, provides a powerful and often highly diastereoselective method

for the synthesis of aziridines from imines. This document offers detailed application notes and

experimental protocols for this transformation, with a particular focus on the use of chiral N-tert-

butanesulfinyl imines for asymmetric synthesis, a critical aspect in drug development.

Reaction Principle and Mechanism
The synthesis of aziridines using trimethylsulfoxonium iodide proceeds via a two-step

sequence:

In-situ Generation of Dimethylsulfoxonium Methylide: Trimethylsulfoxonium iodide is

deprotonated by a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (t-

BuOK), in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) to form

the reactive sulfur ylide, dimethylsulfoxonium methylide.[1]

Aziridination of Imines: The generated ylide acts as a nucleophile and attacks the

electrophilic carbon of the imine. This is followed by an intramolecular nucleophilic
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substitution, where the nitrogen anion displaces the excellent leaving group, dimethyl

sulfoxide (DMSO), to form the three-membered aziridine ring.[2] When using chiral N-tert-

butanesulfinyl imines, the stereochemistry of the final aziridine is directed by the chiral

auxiliary, leading to high diastereoselectivity.[3]

Data Presentation
The following tables summarize the quantitative data for the aziridination of various imines

using dimethylsulfoxonium methylide generated from trimethylsulfoxonium iodide.

Table 1: Diastereoselective Aziridination of N-tert-Butanesulfinyl Ketimino Esters[4]

Entry R¹ R² Yield (%)
Diastereomeri
c Ratio (dr)

1 Ph Me 85 >97:3

2 4-F-Ph Me 82 >97:3

3 2-thienyl Me 78 >97:3

4 Cyclopropyl Me 75 >97:3

5 n-Bu Me 65 >97:3

Table 2: Aziridination of various N-tert-Butylsulfinyl Imines[5]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Aza_Corey_Chaykovsky_Reaction_for_Quaternary_Aziridine_2_carboxylate_Synthesis.pdf
https://www.organic-chemistry.org/abstracts/lit5/190.shtm
https://www.benchchem.com/product/b8643921?utm_src=pdf-body
https://www.researchgate.net/publication/250460929_Corey-Chaykovsky_Reaction_of_Chiral_Sulfinyl_Imines_A_Convenient_Procedure_for_the_Formation_of_Chiral_Aziridines
https://www.researchgate.net/publication/260174336_Corey-Chaykovsky_Reaction_of_Chiral_Sulfinyl_Imines_A_Convenient_Procedure_for_the_Formation_of_Chiral_Aziridines
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8643921?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Entry Imine Substrate Yield (%)
Diastereomeric
Excess (de %)

1

N-tert-

butylsulfinylbenzaldimi

ne

84 92

2
N-tert-butylsulfinyl-(2-

naphthyl)methanimine
81 94

3
N-tert-butylsulfinyl-(2-

furyl)methanimine
75 88

4

N-tert-

butylsulfinylcinnamaldi

mine

78 95

5

N-tert-butylsulfinyl-

(cyclohexyl)methanimi

ne

63 77

Experimental Protocols
Protocol 1: General Procedure for the Diastereoselective
Aziridination of N-tert-Butanesulfinyl Ketimino Esters[4]
Materials:

Trimethylsulfoxonium iodide

Sodium hydride (60% dispersion in mineral oil)

Anhydrous Dimethyl Sulfoxide (DMSO)

N-tert-butanesulfinyl ketimino ester

Anhydrous Tetrahydrofuran (THF)

Saturated aqueous ammonium chloride (NH₄Cl)
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Ethyl acetate

Brine

Anhydrous sodium sulfate (Na₂SO₄)

Silica gel for column chromatography

Procedure:

To a dry flask under an inert atmosphere (e.g., nitrogen or argon), add

trimethylsulfoxonium iodide (2.0 equivalents).

Add anhydrous DMSO (to a concentration of ~0.5 M).

Carefully add sodium hydride (60% dispersion in mineral oil, 2.0 equivalents) portion-wise at

room temperature.

Stir the resulting suspension at room temperature for 30-60 minutes, or until the evolution of

hydrogen gas ceases and the solution becomes clear. This indicates the formation of

dimethylsulfoxonium methylide.

In a separate flask, dissolve the N-tert-butanesulfinyl ketimino ester (1.0 equivalent) in

anhydrous THF (to a concentration of ~1.0 M).

Add the solution of the ketimino ester dropwise to the freshly prepared ylide solution at room

temperature.

Stir the reaction mixture vigorously at room temperature for 1-3 hours. Monitor the reaction

progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry

(LC-MS).

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous

NH₄Cl solution.

Extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and

concentrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel to afford the desired

aziridine.

Protocol 2: Synthesis of Chiral Aziridines from
Aldehyde-Derived N-tert-Butylsulfinyl Imines[5]
Materials:

Trimethylsulfonium iodide

Sodium hydride (60% dispersion in mineral oil)

Anhydrous Dimethyl Sulfoxide (DMSO)

N-tert-butylsulfinyl imine

Water

Diethyl ether

Anhydrous magnesium sulfate (MgSO₄)

Silica gel for column chromatography

Procedure:

To a suspension of sodium hydride (3.0 equivalents, pre-washed with pentane to remove

mineral oil) in anhydrous DMSO, add trimethylsulfonium iodide (3.0 equivalents) under an

argon atmosphere.

Stir the mixture at room temperature for 10-15 minutes, during which the cloudy mixture

should become a clear solution.

Add a solution of the N-tert-butylsulfinyl imine (1.0 equivalent) in anhydrous DMSO dropwise

to the ylide solution.
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Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.

After completion, quench the reaction by adding water.

Extract the mixture with diethyl ether (3 x 50 mL).

Wash the combined organic extracts with water, dry over anhydrous MgSO₄, filter, and

concentrate in vacuo.

Purify the residue by flash chromatography on silica gel to yield the pure aziridine.
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Caption: Reaction pathway for aziridine synthesis.
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Start

Prepare Ylide Solution:
- Add Trimethylsulfoxonium Iodide to dry flask.

- Add anhydrous DMSO.
- Add strong base (e.g., NaH). 

- Stir until clear.

Reaction:
- Add imine solution to ylide solution.

- Stir at room temperature.

Prepare Imine Solution:
- Dissolve Imine in anhydrous THF.

Work-up:
- Quench with aqueous solution.

- Extract with organic solvent.

Purification:
- Dry and concentrate organic phase.
- Purify by column chromatography.

End
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Caption: General experimental workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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